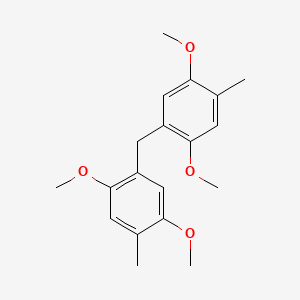
Bis(2,5-dimethoxy-4-methylphenyl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,5-dimethoxy-4-methylphenyl)methane, also known as this compound, is a useful research compound. Its molecular formula is C19H24O4 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound is characterized by two 2,5-dimethoxy-4-methylphenyl groups linked by a methylene bridge. The dihedral angle between the phenyl rings is approximately 73.4 degrees, indicating a certain degree of steric hindrance that may influence its reactivity and interactions with other molecules .
Organic Synthesis
This compound serves as an intermediate in organic synthesis. Its structure allows for the introduction of various functional groups through electrophilic aromatic substitution reactions. This property is particularly useful in synthesizing more complex organic molecules for pharmaceutical applications.
Pharmacological Studies
Research has indicated that compounds related to this compound exhibit psychoactive properties. For instance, derivatives of 2,5-dimethoxy-4-methylamphetamine (DOM), which share structural similarities with this compound, have been studied for their effects on neurotransmitter systems . These studies suggest potential applications in understanding mood disorders and developing new therapeutic agents.
Material Science
The compound's unique molecular structure lends itself to applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Its ability to form stable thin films can be exploited in electronic devices where efficient light emission is required.
Case Study 1: Synthesis of Functionalized Derivatives
A study demonstrated the successful modification of this compound to create functionalized derivatives that enhance its reactivity and selectivity in organic reactions. These derivatives were utilized as building blocks for synthesizing complex natural products .
Case Study 2: Behavioral Pharmacology
In behavioral pharmacology research, compounds analogous to this compound were administered to animal models to evaluate their effects on locomotor activity and anxiety-related behaviors. Results indicated that these compounds could modulate neurotransmitter release, suggesting their potential utility in treating anxiety disorders .
Data Table: Summary of Applications
Eigenschaften
Molekularformel |
C19H24O4 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
1-[(2,5-dimethoxy-4-methylphenyl)methyl]-2,5-dimethoxy-4-methylbenzene |
InChI |
InChI=1S/C19H24O4/c1-12-7-18(22-5)14(10-16(12)20-3)9-15-11-17(21-4)13(2)8-19(15)23-6/h7-8,10-11H,9H2,1-6H3 |
InChI-Schlüssel |
ZYSPSAUYZWVCEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)CC2=C(C=C(C(=C2)OC)C)OC)OC |
Synonyme |
bis(2,5-dimethoxy-4-methylphenyl)methane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















